![molecular formula C8H6N4O4 B5529627 7-methyl-3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B5529627.png)
7-methyl-3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Description
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves the interaction of various precursors like methyl esters of acylpyruvic acids with a mixture of aromatic or heterocyclic aldehydes and aminotetrazole. Methods may include traditional heating or microwave-assisted processes to achieve the desired product (Gein, Mishunin, Tsyplyakova, Vinokurova, & Vakhrin, 2009).
Molecular Structure Analysis
X-ray diffraction and spectroscopic techniques such as IR, PMR, and NMR are commonly used to determine the molecular structure of pyrazolopyrimidine derivatives. These analyses reveal details about the molecule's geometry, hydrogen bonding, and the environment around the molecule in its crystalline form (Canfora, Pillet, Espinosa, & Ruisi, 2010).
Chemical Reactions and Properties
Pyrazolopyrimidine derivatives undergo various chemical reactions, including chlorodeoxygenation, amination, and reactions with organotin(IV) hydroxides or oxides, leading to the formation of complexes with potential antimicrobial activity. These reactions are essential for modifying the compound to enhance its biological activities or to synthesize related compounds (Savateev, Fedotov, Ulomskiy, & Rusinov, 2018).
Future Directions
Pyrazolo[1,5-a]pyrimidines derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
7-methyl-3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O4/c1-4-5(8(13)14)2-9-7-6(12(15)16)3-10-11(4)7/h2-3H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJNFXGZENAWEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
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